o-Phenetidine Hydrochloride
Description
Nomenclature and Chemical Context of o-Phenetidine (B74808) Hydrochloride
o-Phenetidine hydrochloride is the hydrochloride salt of o-phenetidine. The systematic IUPAC name for its free base, o-phenetidine, is 2-ethoxyaniline. calpaclab.comtcichemicals.comontosight.ai The hydrochloride form is created by the reaction of 2-ethoxyaniline with hydrochloric acid. This results in the protonation of the amino group, forming an ammonium (B1175870) salt which enhances the compound's stability and water solubility.
Chemically, this compound is an aromatic compound featuring a benzene (B151609) ring substituted with an ethoxy group (-OCH2CH3) and an amino group (-NH2) at the ortho positions (positions 1 and 2, respectively). ontosight.ai The presence of both the electron-donating ethoxy group and the amino group influences the reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis.
Interactive Table: Chemical Identity of this compound
| Property | Value | Reference(s) |
| Systematic Name | 2-Ethoxyaniline Hydrochloride | calpaclab.comtcichemicals.com |
| Molecular Formula | C8H12ClNO or C8H11NO·HCl | calpaclab.comspectrumchemical.comnih.gov |
| Molecular Weight | 173.64 g/mol | calpaclab.comspectrumchemical.com |
| CAS Number | 89808-01-5 | calpaclab.comspectrumchemical.comlgcstandards.com |
| Appearance | White to light yellow or purple powder/crystal | tcichemicals.com |
| SMILES | CCOc1ccccc1N.Cl | lgcstandards.com |
| InChI Key | HODQIPYRQHAZFV-UHFFFAOYSA-N | chemicalbook.com |
Historical Perspectives on o-Phenetidine and its Derivatives in Chemical Synthesis
The history of phenetidines is closely linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. epa.govstlouisfed.org As derivatives of aniline (B41778), phenetidines became crucial intermediates for producing a wide range of colorants, particularly azo dyes. epa.gov The synthesis of these compounds often started from coal tar derivatives like benzene and involved multi-step processes including nitration, reduction, and other chemical modifications. epa.govstlouisfed.org
One of the most well-known derivatives, p-phenetidine (B124905), was a precursor in the synthesis of phenacetin (B1679774), one of the first analgesics to be developed. Although o-phenetidine itself was not used for phenacetin, the chemical knowledge gained from the study of its isomers was instrumental. The primary historical application for o-phenetidine was in the creation of specific dyes and pigments. epa.govhdinresearch.com For instance, it is a key intermediate in manufacturing color phenol (B47542) AS-PH, a component used in various dye formulations. hdinresearch.com The development of processes to manufacture phenetidines was a significant step in the expansion of the chemical industry, enabling the production of a wide array of synthetic materials. google.com
Current Research Landscape and Significance of this compound
In contemporary chemical research, o-phenetidine and its hydrochloride salt continue to be valuable as versatile building blocks. Their significance extends beyond the dye industry into medicinal chemistry, polymer science, and the synthesis of complex heterocyclic compounds. ontosight.aihdinresearch.commdpi.com
Medicinal Chemistry and Heterocyclic Synthesis: o-Phenetidine is a precursor to o-phenylenediamine (B120857), an essential reagent for synthesizing various nitrogen-containing heterocyclic compounds. connectjournals.comwikipedia.orgscispace.com These structures form the core of many pharmacologically active molecules. For example, condensation reactions of o-phenylenediamine with various reagents can yield:
Benzimidazoles: Formed by reacting with carboxylic acids or aldehydes, this scaffold is found in a wide range of therapeutic agents. saspublishers.comsemanticscholar.orgorientjchem.org
Quinoxalines: Produced through condensation with 1,2-dicarbonyl compounds, these are known for their diverse biological activities. connectjournals.comscispace.com
Benzotriazoles: Created by reaction with nitrous acid, these are used as corrosion inhibitors and are also investigated as fluorescent probes for nitric oxide detection. wikipedia.orgresearchgate.net
Research has shown that derivatives of o-phenylenediamine are being investigated for their potential as protein kinase CK2 inhibitors and as DNA intercalators. mdpi.comauctoresonline.org
Polymer Science: o-Phenetidine and its related compound, o-phenylenediamine, are used in the synthesis of advanced polymers. Oxidative polymerization of these monomers can produce polyanilinederivatives, which are conducting polymers with potential applications in electronics, sensors, and anti-corrosion coatings. researchgate.netchalcogen.rosemanticscholar.orgnanotechunn.com Research focuses on controlling polymerization conditions to tailor the properties of the resulting polymers, such as solubility and thermal stability. researchgate.net Copolymers of o-phenetidine with other monomers are also being explored to create materials with tunable optical and electronic properties. researchgate.netbohrium.com
Organic Synthesis and Catalysis: The amino and ethoxy groups on the o-phenetidine ring allow for a variety of chemical transformations, making it a useful starting material in multi-step organic syntheses. Recent research has focused on developing greener and more efficient catalytic methods for reactions involving o-phenylenediamine, such as using gold nanoparticles to promote the synthesis of benzimidazoles. rsc.orgmdpi.com
Interactive Table: Research Applications of o-Phenetidine Derivatives
| Research Area | Application/Derivative | Significance | Reference(s) |
| Dye Industry | Color Phenol AS-PH | Essential intermediate for high-performance dyes. | hdinresearch.com |
| Medicinal Chemistry | Benzimidazoles, Quinoxalines | Core structures for various pharmacologically active agents. | mdpi.comconnectjournals.comsaspublishers.comarabjchem.org |
| Polymer Science | Poly(o-phenylenediamine) | Forms soluble, thermally stable conducting polymers. | researchgate.netchalcogen.ronanotechunn.com |
| Sensing | Fluorescent Probes | Used in the development of probes for detecting nitric oxide. | researchgate.net |
| Materials Science | Corrosion Inhibitors | Precursor to benzotriazole, a known anti-corrosion agent. | wikipedia.orgresearchgate.net |
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Condensation Reactions
This compound, as the salt of the aromatic amine o-phenetidine (2-ethoxyaniline), can participate in condensation reactions, typically after being converted to its free base form. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The amino group of o-phenetidine is a key functional group in these transformations.
For instance, o-phenetidine can undergo condensation with ketones and aldehydes to form various products. wikipedia.org A notable example is the reaction with dimethyl oxalate, which leads to the formation of quinoxalinedione. wikipedia.org Similarly, condensation with salicylaldehyde (B1680747) results in the formation of Schiff base ligands, which are important in coordination chemistry. wikipedia.org In the synthesis of dyes and pigments, condensation reactions involving o-phenetidine are crucial for creating larger, conjugated systems responsible for color.
Another significant application is in the synthesis of heterocyclic compounds. The condensation of o-phenetidine with various reagents can yield benzimidazoles, which are important in pharmaceuticals. wikipedia.org For example, reaction with formic acid produces benzimidazole (B57391) itself, while other carboxylic acids can yield 2-substituted benzimidazoles. wikipedia.org
The following table provides examples of condensation reactions involving o-phenetidine:
Table 1: Examples of Condensation Reactions with o-Phenetidine| Reactant | Product Type | Significance |
|---|---|---|
| Dimethyl oxalate | Quinoxalinedione | Precursor to heterocyclic compounds wikipedia.org |
| Salicylaldehyde | Schiff base ligand | Used in coordination chemistry wikipedia.org |
| Formic Acid | Benzimidazole | Core structure in various pharmaceuticals wikipedia.org |
| Ketones/Aldehydes | Various condensation products | Building blocks for dyes and pharmaceuticals wikipedia.org |
Oxidation and Reduction Pathways
The oxidation of o-phenetidine can lead to the formation of quinones and nitroso compounds. Quinones are a class of cyclic enones that are generally produced by the oxidation of aromatic compounds with hydroxyl or amino groups in the ortho or para positions. google.com The oxidation of o-phenetidine can result in the formation of the corresponding benzoquinone derivatives. google.comresearchgate.net The reaction often proceeds through a phenoxyl radical intermediate. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can be used for this purpose.
The formation of nitroso compounds from o-phenetidine is another possible oxidation pathway. This transformation involves the oxidation of the amino group to a nitroso (-NO) group. Specific oxidizing agents and reaction conditions are required to favor the formation of nitroso compounds over other oxidation products. For example, the metabolism of aromatic amines can involve N-oxidation to form N-hydroxy intermediates, which can then be further metabolized to nitroso derivatives. wikipedia.org
The reduction of nitro-substituted phenetidine compounds can lead to the formation of aniline derivatives. For instance, the reduction of 2-ethoxynitrobenzene is a common method for producing o-phenetidine. chemicalbook.com This reduction can be achieved using iron or through catalytic hydrogenation with precious-metal catalysts or Raney nickel. chemicalbook.com
Conversely, o-phenetidine itself is an aniline derivative. Further modifications to the aromatic ring or the amino group can lead to a variety of other aniline derivatives. For example, electrophilic substitution reactions can introduce new functional groups onto the benzene ring. The reduction of o-phenetidine is not a typical reaction, as the amino group is already in a reduced state. However, if other reducible functional groups are present on the molecule, they can be selectively reduced to create different aniline derivatives. For example, partial reduction of dinitroarenes containing an ethoxy group can yield nitroanilines. oup.com
Role of this compound as a Reaction Intermediate or Catalyst
This compound, and more commonly its free base form, serves as a crucial intermediate in the synthesis of a wide range of organic compounds. ontosight.ai It is a key building block in the manufacturing of dyes, pigments, and pharmaceuticals. ontosight.aiguidechem.com For example, it is used in the production of acetophenetidin. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODQIPYRQHAZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501386 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-01-5 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Phenetidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Mechanisms Involving O Phenetidine Hydrochloride
Mechanistic Investigations of Reactions with o-Phenetidine (B74808) Hydrochloride
Chemical Oxidative Polymerization with Aromatic Monomers
o-Phenetidine is frequently used as a comonomer in the chemical oxidative polymerization with other aromatic monomers to enhance the properties of the resulting polymers. ysu.amtandfonline.comtandfonline.com This method is particularly useful for improving the solubility and processability of otherwise intractable polymers like poly(phenylenediamine) (PPD). tandfonline.comtandfonline.comresearchgate.net The incorporation of o-phenetidine units into the polymer chain disrupts the planarity and rigidity, leading to better solubility in common organic solvents. ysu.amresearchgate.net
The chemical oxidative polymerization is typically carried out in an acidic medium, such as hydrochloric acid, using an oxidizing agent like ammonium (B1175870) persulfate or ferric chloride. researchgate.netchalcogen.roijacskros.com The reaction mechanism involves the oxidation of the monomers to form radical cations, which then couple to form oligomers and eventually high molecular weight polymers. ysu.am The presence of the ethoxy group in o-phenetidine influences the electronic and steric properties of the monomer, affecting the polymerization process and the final polymer structure.
Copolymers of o-phenetidine have been synthesized with various aromatic monomers, including o-phenylenediamine (B120857), aniline (B41778), 8-aminoquinoline (B160924), and o/p-toluidine (B81030). ysu.amresearchgate.netimt.si The properties of these copolymers, such as solubility, thermal stability, and electrical conductivity, can be tailored by adjusting the feed ratio of the comonomers and the polymerization conditions. ysu.amresearchgate.net For example, copolymers of o-phenylenediamine and o-phenetidine have shown improved solubility compared to the o-phenylenediamine homopolymer. researchgate.net
The following table summarizes the key aspects of chemical oxidative polymerization involving o-phenetidine with other aromatic monomers:
Table 2: Chemical Oxidative Polymerization of o-Phenetidine with Aromatic Monomers| Comonomer | Oxidizing Agent | Polymer Property Enhancement |
|---|---|---|
| o-Phenylenediamine | Ferric chloride, Ammonium persulfate | Improved solubility researchgate.net |
| 8-Aminoquinoline | Ammonium persulfate | Enhanced processability ysu.am |
| o/p-Toluidine | Potassium dichromate | Modified electrical conductivity imt.si |
| Aniline | Ammonium persulfate | Tailorable synergistic properties |
Copolymerization Strategies for Enhanced Material Properties
Copolymerization is a highly effective method for developing new conducting materials with improved and customized properties compared to their respective homopolymers. imt.siresearchgate.net This approach allows for the modification of the polymer's structure to enhance characteristics such as solubility, processability, and electroactivity. ysu.amresearchgate.net The incorporation of o-phenetidine into polymer chains, for instance, has been shown to significantly improve the solubility of the resulting material. researchgate.netysu.am
Several copolymerization strategies involving o-phenetidine and its structural analog, o-phenylenediamine, have been explored:
With 8-aminoquinoline (AQ): Copolymers of o-phenetidine (PD) and 8-aminoquinoline have been synthesized via chemical oxidative polymerization. ysu.am This strategy was employed to enhance the solubility and processability of the resulting polymer. ysu.am Research found that the solubility and film-forming ability of the copolymers were superior in highly polar solvents, with optimal results at an AQ content of 5-10 mol %. ysu.am
With Aniline (ANi): The chemical oxidative polymerization of o-phenylenediamine (oPD) and aniline has been shown to yield copolymers with superior film formability, much higher electroactivity, and unique tricolor electrochromism when compared to the homopolymers of either monomer. researchgate.net
With o-aminophenol (o-AP): Electrochemical copolymerization of o-phenylenediamine and o-aminophenol has been successfully used to synthesize copolymers with novel and improved electrical properties compared to poly(o-phenylenediamine). researchgate.net
With Luminol (B1675438): Microwave-assisted copolymerization of o-phenylenediamine and luminol allows for the tailoring of opto-electronic and electrochemical properties by varying the ratio of the comonomers. rsc.org
With o/p-Toluidine: Copolymers of o-phenylenediamine and o-toluidine (B26562) or p-toluidine have been created through chemical oxidative polymerization using potassium dichromate as an oxidant. imt.si The resulting electrical conductivity was found to increase with a higher proportion of o-phenylenediamine in the copolymer. imt.si
These strategies are summarized in the table below.
Table 1: Copolymerization Strategies and Enhanced Properties
| Comonomer 1 | Comonomer 2 | Polymerization Method | Enhanced Properties | Source(s) |
|---|---|---|---|---|
| o-Phenetidine (PD) | 8-aminoquinoline (AQ) | Chemical Oxidative | Improved solubility and processability | ysu.am |
| o-Phenylenediamine (oPD) | Aniline (ANi) | Chemical Oxidative | Better film formability, higher electroactivity, tricolor electrochromism | researchgate.net |
| o-Phenylenediamine (oPD) | o-aminophenol (o-AP) | Electrochemical | Novel and improved electrical properties | researchgate.net |
| o-Phenylenediamine (oPD) | Luminol | Microwave-Assisted | Tailored opto-electronic and electrochemical properties | rsc.org |
| o-Phenylenediamine (oPD) | o/p-Toluidine | Chemical Oxidative | Higher electrical conductivity | imt.si |
Formation of Quinones and Nitroso Compounds
Investigation of Polymerization Kinetics and Thermodynamics
The study of polymerization kinetics and thermodynamics is crucial for controlling the synthesis process and the final properties of the polymer. The kinetics of step-growth polymerization, such as that of o-phenetidine, can be described through polyesterification mechanisms, assuming the efficient removal of condensation byproducts and that functional group reactivities are independent of the polymer chain length. wikipedia.org
Thermodynamics: Thermodynamic factors, particularly temperature, play a significant role in the polymerization process. For the copolymerization of o-phenetidine and 8-aminoquinoline, it was found that a low solution temperature (e.g., 5 °C) favors the reaction, resulting in a higher polymerization yield. ysu.am This is because the rate of chain termination is relatively slower at lower temperatures. ysu.am The polymerization of most monomers is accompanied by a decrease in entropy due to the loss of translational degrees of freedom. wiley-vch.de Therefore, for polymerization to be thermodynamically favorable, the enthalpy change must be negative and its magnitude must be greater than the entropy contribution (|ΔHp| > -TΔSp). wiley-vch.de
The table below summarizes key kinetic data for a related polymerization system.
Table 2: Kinetic Parameters for o-Phenylenediamine Electropolymerization
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Kinetic Equation | RP, E = kE [monomer]1.19 [acid]1.23 [electrolyte]0.87 | Electropolymerization on Pt-electrode from aqueous acid medium | researchgate.net |
Mechanisms of Polymer Chain Propagation and Termination
The synthesis of conducting polymers like poly(o-phenetidine) is generally understood to proceed via a free radical polymerization mechanism. byjus.com This process occurs in distinct stages: initiation, propagation, and termination. byjus.com
Propagation: The accepted mechanism for the oxidative polymerization of aniline derivatives in an acidic medium involves the formation of radical cations. ysu.am The process begins with the oxidation of the monomer, o-phenetidine hydrochloride, to form a radical cation. researchgate.net This reactive species then attacks a neutral monomer molecule. byjus.comresearchgate.net This step, which can be characterized as an electrophilic aromatic substitution, leads to the formation of a dimer and the propagation of the polymer chain as the process repeats with oligomers and monomers. ysu.am In this stage, oxidized oligomers can act as reductants, and these oxidized oligomers can then continue the polymerization with remaining monomers. ysu.am
Termination: Chain termination is the final step in the polymerization process, where the growth of the polymer chain ceases. byjus.com Termination can occur through several pathways. One primary mechanism is the depletion of the oxidant in the reaction mixture, which halts the formation of new radical cations required for propagation. mdpi.com Another potential termination route involves side reactions, such as the hydrolysis of the terminal amino group on a growing polymer chain to form a quinone. acs.org This modified end-group is unable to add new monomer units, thus terminating the chain growth. acs.org It has been observed that the chain termination rate is significantly influenced by temperature, with lower temperatures leading to a slower rate of termination. ysu.am
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| o-Phenetidine (PD, PHT) |
| 8-aminoquinoline (AQ) |
| Aniline (ANi) |
| o-Phenylenediamine (oPD, OPD) |
| o-aminophenol (o-AP) |
| Luminol |
| o-Toluidine |
| p-Toluidine |
| Potassium Dichromate |
| Hydrogen Peroxide |
| Quinone |
| Water |
| Pyridine |
| Diethyl ether |
| Sodium Hydroxide |
| Hydrochloric Acid |
| N,N-dimethylformamide (DMF) |
Advanced Analytical Chemistry of O Phenetidine Hydrochloride
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, identification, and quantification of o-phenetidine (B74808) hydrochloride, especially in complex matrices such as pharmaceutical formulations or biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
HPLC is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds like o-phenetidine hydrochloride. scribd.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govacademicjournals.org Detection is often performed using a UV detector set at the λmax of o-phenetidine. nih.gov HPLC methods can be validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov
GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile derivatives of o-phenetidine or the free base itself. For GC analysis, derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte.
These chromatographic techniques, particularly when combined with mass spectrometry, provide the high degree of selectivity and sensitivity required for trace-level analysis in various scientific and industrial applications. uni-saarland.defmach.it
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. This method is favored for its high resolution, sensitivity, and accuracy in separating the main compound from its potential impurities, including isomers and degradation products.
Reversed-phase HPLC is the most common modality employed for this purpose. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound and related aromatic amines, the mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. sielc.com The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the amine, which is essential for achieving reproducible retention times and sharp peak shapes. An acidic buffer, such as one containing sulfuric acid or trifluoroacetic acid, is often used to ensure the amine is in its protonated, more water-soluble form. sielc.combiorxiv.org
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently utilized to achieve optimal separation of a wide range of impurities with different polarities. nih.gov Detection is typically accomplished using an ultraviolet (UV) detector, as the benzene (B151609) ring in o-Phenetidine provides strong chromophoric activity. sielc.com A photodiode array (PDA) detector can be particularly advantageous, as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.
Quantitative analysis is performed by creating a calibration curve from certified reference standards of this compound. Purity is often determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. According to the Scientific Committee on Consumer Products (SCCP), the purity of related compounds like p-Phenylenediamine as determined by HPLC can be greater than 99%. cir-safety.org
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile / 0.1% Sulfuric Acid in Water | Organic modifier and aqueous buffer to control retention and peak shape. sielc.com |
| Elution Mode | Gradient or Isocratic (e.g., 40% Acetonitrile) sielc.com | Gradient elution is used for complex samples; isocratic for simpler, faster analysis. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences separation efficiency. sielc.com |
| Column Temp. | Ambient or controlled (e.g., 35°C) biorxiv.org | Temperature affects viscosity and retention times; control ensures reproducibility. |
| Detector | UV or PDA at ~200-240 nm | Detects the aromatic ring in the molecule. PDA provides spectral data for purity checks. sielc.com |
| Injection Vol. | 1-10 µL | The amount of sample introduced onto the column. |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the definitive method for identifying and quantifying volatile organic impurities in pharmaceutical substances like this compound. innovareacademics.inresearchgate.net These impurities are often residual solvents from the synthesis and purification processes. Their presence is strictly regulated due to potential toxicity and impact on the final product's quality.
The headspace technique is employed because it allows for the analysis of volatile compounds without injecting the non-volatile drug substance directly into the GC system, which could contaminate the instrument. In this method, a sample of this compound is placed in a sealed vial and heated. This causes the volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC column. innovareacademics.in
The separation in the GC column, often a capillary column with a mid-to-high polarity stationary phase (like a ZB-624), is based on the boiling points and polarities of the volatile compounds. innovareacademics.in As the separated compounds elute from the column, they are detected by a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS). researchgate.net
Potential volatile impurities in this compound could include solvents used in its synthesis, such as ethanol, toluene, or diethyl ether, and potential by-products or unreacted starting materials. Method validation according to International Council for Harmonisation (ICH) guidelines is required to ensure the method is specific, precise, accurate, and sensitive enough for its intended purpose. innovareacademics.inresearchgate.net
Table 2: Example HS-GC Parameters for Volatile Impurity Analysis
| Parameter | Typical Condition | Purpose |
| GC System | Headspace Sampler with GC-FID/MS | Automated analysis of volatile compounds without direct injection of the drug substance. innovareacademics.in |
| Column | ZB-624 or equivalent (30 m x 0.53 mm x 3.0 µm) | Stationary phase designed for good separation of residual solvents. innovareacademics.in |
| Carrier Gas | Nitrogen or Helium at ~3.0 mL/min | Inert gas to carry the sample through the column. |
| Injector Temp. | 225°C | Ensures rapid volatilization of the injected sample. innovareacademics.in |
| Detector Temp. | 250°C (FID) | Maintains analytes in the gas phase for detection. innovareacademics.in |
| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 240°C) | Separates compounds based on their boiling points. |
| HS Vial Temp. | 80-120°C | Optimizes the partitioning of volatiles into the headspace. |
| HS Equilibration | 15-30 min | Allows the sample to reach thermal equilibrium before injection. |
Electrochemical Methods in Analysis
Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like this compound. The core of this analysis lies in the oxidation of the aromatic amine group. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly useful. researchgate.netipp.pt
The electrochemical behavior of o-Phenetidine is closely related to that of its parent compound, o-phenylenediamine (B120857) (OPD), which has been studied extensively. researchgate.netresearchgate.net The oxidation of the amine group on the benzene ring is an irreversible process that is highly dependent on pH. researchgate.net In acidic to neutral solutions, the oxidation can be complex, often leading to the formation of radical cations which can then undergo further reactions, including dimerization and polymerization on the electrode surface. researchgate.netacs.org This electropolymerization can be used to create modified electrodes for sensor applications. ipp.ptmdpi.com
In highly alkaline solutions (e.g., pH ≥ 11), the electrochemical behavior can simplify to a more reversible redox system. researchgate.net By studying the relationship between peak potential and pH, a Pourbaix diagram can be constructed to understand the proton-coupled electron transfer mechanisms.
For quantitative analysis, DPV and SWV are preferred over CV due to their enhanced sensitivity and better resolution, which comes from effectively discriminating against the background charging current. ipp.pt These techniques can be used to determine the concentration of this compound in a sample with high precision. The development of electrochemical sensors using molecularly imprinted polymers (MIPs), often created by electropolymerizing a monomer like OPD in the presence of a target analyte, demonstrates a sophisticated application of this principle for highly selective detection. ipp.ptresearchgate.net
Computational Chemistry Approaches for Characterization
Prediction of Molecular Properties (e.g., TPSA, LogP)
Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules like this compound before extensive laboratory work is undertaken. These predictions are invaluable for understanding a molecule's potential behavior, including its solubility, permeability, and interactions with biological systems.
Two of the most commonly calculated properties are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).
LogP is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. A higher LogP indicates greater lipid solubility. For p-phenetidine (B124905) hydrochloride, a related isomer, a LogP of 3.05 has been reported. chemsrc.com
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The PSA for p-phenetidine hydrochloride is reported as 35.25 Ų. chemsrc.com
These properties, along with others such as molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds, are often calculated using software based on a molecule's 2D or 3D structure. They are fundamental to in silico drug design and development processes. d-nb.info
Table 3: Predicted Molecular Properties of o-Phenetidine
| Property | Predicted Value (for free base) | Significance |
| Molecular Formula | C₈H₁₁NO | Defines the elemental composition. drugfuture.comscbt.com |
| Molecular Weight | 137.18 g/mol | Mass of one mole of the substance. drugfuture.comscbt.com |
| LogP | ~1.6 - 2.1 | Indicates moderate lipophilicity. |
| TPSA | ~38.3 Ų | Predicts membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Ability to donate protons in hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (from -N and -O) | Ability to accept protons in hydrogen bonds. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. |
Note: Values are predictions for the o-phenetidine free base and can vary slightly depending on the algorithm used. The hydrochloride salt will have different properties, particularly solubility.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for understanding potential mechanisms of action and for designing new, more potent therapeutic agents.
While this compound itself is primarily an industrial intermediate, its structural motif is a key component in many biologically active compounds. It serves as a versatile starting material for the synthesis of various heterocyclic compounds, most notably benzimidazoles. d-nb.infosciencepublishinggroup.com Numerous studies have employed molecular docking to investigate how these benzimidazole (B57391) derivatives, synthesized from o-phenylenediamine (a close relative) or its analogs, interact with biological targets.
The process involves:
Obtaining the 3D structures of the ligand (the synthesized derivative) and the target protein (e.g., an enzyme or receptor).
Using a docking program to place the ligand into the binding site of the protein in multiple conformations.
"Scoring" each pose based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to estimate the binding affinity.
For instance, docking studies have been used to rationalize the antibacterial activity of benzimidazole derivatives by showing how they fit into the active sites of bacterial enzymes. d-nb.infosciencepublishinggroup.com Similarly, derivatives of o-phenylenediamine have been docked into the ATP-binding site of protein kinase CK2 to explore their potential as kinase inhibitors. mdpi.com These in silico studies provide critical insights that guide the synthesis and biological evaluation of new compounds derived from the o-phenetidine scaffold. dntb.gov.ua
Mechanistic Toxicology and Biological Interactions of O Phenetidine Hydrochloride
Metabolism and Biotransformation Pathways
The biological processing of o-phenetidine (B74808), an aromatic amine, involves a series of metabolic transformations that are crucial in determining its toxicological profile. These pathways, studied through both whole-organism and isolated cellular systems, convert the parent compound into various metabolites, some of which are more reactive and toxic than the original substance.
In vivo, o-phenetidine is a known metabolite of the pharmaceutical drug phenacetin (B1679774), although the para-isomer, p-phenetidine (B124905), is the more commonly studied product of this biotransformation. wikipedia.org Phenacetin can undergo deacetylation, a process where the acetyl group is removed, to yield phenetidine. wikipedia.orgportlandpress.com While much of the in vivo research has focused on phenacetin's conversion to p-phenetidine, these studies establish the biological plausibility of this pathway for related isomers. wikipedia.orgresearchgate.netresearchgate.net For example, studies in mice have demonstrated that the administration of phenacetin leads to the formation of p-phenetidine, which is associated with methemoglobinemia. researchgate.net
In vitro studies provide more direct evidence for the metabolism of phenetidine isomers. Human whole blood has been shown to be capable of acetylating phenetidine, a reaction that involves the addition of an acetyl group. portlandpress.com In these experiments, phenetidine was incubated with whole blood, and the formation of its acetylated counterpart was quantified. portlandpress.com Furthermore, in vitro systems using human liver microsomes (HLM) have been employed to investigate the metabolic fate of these compounds. Incubating phenacetin or its metabolite p-phenetidine with HLM has been shown to result in the formation of products that can induce methemoglobin, highlighting the liver's role in producing toxic metabolites. researchgate.net
The biotransformation of o-phenetidine is mediated by several key enzyme systems. The acetylation of phenetidine observed in human blood is catalyzed by N-acetyltransferase (NAT), an enzyme known for its role in metabolizing various arylamine compounds. portlandpress.com Conversely, the deacetylation of a parent compound like phenacetin to produce phenetidine is carried out by esterases. researchgate.net
A primary and critical pathway for the activation of aromatic amines, including likely o-phenetidine, is N-hydroxylation, which is mediated by cytochrome P450 (CYP) enzymes. imrpress.com Specific high-spin forms of cytochrome P-450 have been implicated in the metabolic activation of phenetidine into mutagenic substances. researchgate.net Following N-hydroxylation, the resulting N-hydroxy derivative can undergo further transformation. For instance, p-phenetidine is known to be metabolized to N-hydroxyphenetidine. researchgate.net Other identified metabolites of phenacetin metabolism that are relevant to phenetidine include compounds such as N- or 2-OH phenetidine. researchgate.net Peroxidases may also play a role in the metabolic activation of related aromatic amines, suggesting a potential involvement in o-phenetidine metabolism as well. nih.gov
A significant aspect of o-phenetidine toxicology is its metabolic activation into reactive metabolites that can interact with cellular macromolecules. The initial N-hydroxylation step produces N-hydroxyarylamines. imrpress.com These intermediates can be further processed, for example through O-acetylation, to form highly reactive and unstable arylnitrenium ions. imrpress.com These electrophilic ions are capable of forming covalent bonds, or adducts, with nucleophilic sites on cellular macromolecules like DNA and proteins, which is a key mechanism of chemical carcinogenesis. imrpress.com
The metabolite N-hydroxyphenetidine, derived from p-phenetidine, is considered a significant reactive metabolite responsible for renal toxicity. researchgate.net Another critical reactive species identified from the metabolism of the parent drug phenacetin is O-ethyl-N-acetyl-p-benzoquinone imine (O-Et-NAPQI). researchgate.net This highly electrophilic metabolite is more reactive than other metabolites and readily binds to macromolecules, contributing to carcinogenicity. researchgate.net Furthermore, N-hydroxy and nitroso derivatives can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) which, in turn, can cause oxidative damage to DNA and other cellular components. imrpress.com The formation of nitroso metabolites from phenetidine is also linked to the oxidation of hemoglobin, resulting in methemoglobinemia. researchgate.net
Enzymatic Biotransformations and Metabolite Identification
Cellular and Molecular Mechanisms of Toxicity
The toxicity of o-phenetidine hydrochloride at the cellular level is driven by the actions of its metabolites, leading to genetic damage and dysfunction in specific organ systems.
The genotoxic potential of o-phenetidine has been evaluated using short-term assays, most notably the bacterial reverse mutation assay, or Ames test. wikipedia.orgtaylorandfrancis.com This test assesses a chemical's ability to cause mutations in the DNA of specific bacterial strains. wikipedia.org In studies conducted by the National Toxicology Program (NTP), o-phenetidine yielded an "equivocal" result in the Salmonella typhimurium mutagenicity test, meaning the evidence was ambiguous and not clearly positive or negative. nih.gov
However, the mutagenicity of phenetidine is highly dependent on metabolic activation. When phenetidine is tested in the presence of metabolically active enzyme systems, such as reconstituted liver microsomes containing specific cytochrome P-450 enzymes, it is transformed into metabolites that are clearly mutagenic to the S. typhimurium TA100 strain. researchgate.net This indicates that while the parent compound may have weak or no direct mutagenic activity, its metabolic byproducts are genotoxic. The related isomer, p-phenetidine, is also recognized as a possible mutagen. wikipedia.orgunimi.it
| Test System | Compound | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Ames Test (S. typhimurium) | o-Phenetidine | Not specified (NTP study) | Equivocal | nih.gov |
| Ames Test (S. typhimurium TA100) | Phenetidine | Yes (reconstituted microsomes) | Mutagenic | researchgate.net |
| General Assessment | p-Phenetidine | - | Possible Mutagen | wikipedia.orgunimi.it |
Toxicological data indicate that o-phenetidine targets specific organs, particularly the blood and hematopoietic system. fishersci.com Prolonged or repeated exposure may lead to organ damage. echemi.com
The primary hematological effect associated with phenetidine metabolites is methemoglobinemia. researchgate.net This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. Oxidative metabolites, such as nitroso derivatives and N-hydroxyphenetidine, are responsible for this effect. researchgate.netresearchgate.net In vivo studies have confirmed the development of methemoglobinemia following exposure to parent compounds that are metabolized to phenetidine. researchgate.net
The kidney is another major target organ. While much of the direct evidence for nephrotoxicity comes from studies of the isomer p-phenetidine, the mechanisms are highly relevant. p-Phenetidine exhibits high renal toxicity. guidechem.comsigmaaldrich.comnih.gov This toxicity is attributed to its metabolite, N-hydroxyphenetidine, which is believed to be a primary cause of renal failure and papillary necrosis observed in cases of analgesic nephropathy linked to phenacetin. researchgate.netnih.gov The structural similarity of o-phenetidine suggests a potential for similar renal effects. Studies of the structurally related compound o-anisidine (B45086) also report nephrotoxicity as a key adverse effect. ser.nl
| Organ System | Effect | Compound/Metabolite | Mechanism | Source |
|---|---|---|---|---|
| Hematological | Methemoglobinemia | o-Phenetidine / Metabolites | Oxidation of hemoglobin by reactive metabolites (e.g., nitroso, N-hydroxy derivatives). | researchgate.netresearchgate.netfishersci.com |
| Renal | Nephrotoxicity (Renal Failure, Papillary Necrosis) | p-Phenetidine / N-hydroxyphenetidine | Toxicity induced by reactive metabolites in the kidneys. | researchgate.netguidechem.comsigmaaldrich.comnih.gov |
| Hematological / Renal | Anaemia / Nephrotoxicity | o-Anisidine (structural analogue) | Reported adverse effects in a structurally similar compound. | ser.nl |
Oxidative Stress Induction and Antioxidant Defense Mechanisms
The metabolism of aromatic amines, including o-phenetidine, can lead to the formation of reactive species that induce oxidative stress within cells. This process disrupts the normal balance between oxidants and antioxidants, potentially leading to cellular damage. The body possesses a sophisticated antioxidant defense system to counteract these effects. This system includes both enzymatic and non-enzymatic components that work to neutralize reactive oxygen species (ROS) and repair oxidative damage. ompj.org
Enzymatic antioxidants such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase play a crucial role in detoxifying ROS. ompj.org Non-enzymatic antioxidants, including vitamins C and E, and other phenolic compounds, also contribute to the cellular defense against oxidative stress by scavenging free radicals. ompj.orgnih.gov
The induction of oxidative stress is a key aspect of the toxicity of many aromatic amines. For instance, the metabolism of aniline (B41778), a related compound, is known to cause oxidative stress, leading to hematotoxic effects. tandfonline.com This is often a consequence of the formation of metabolites that can participate in redox cycling, a process that generates a continuous supply of ROS. This sustained oxidative pressure can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.
Studies on related phenolic compounds have highlighted their antioxidant properties, which are influenced by their chemical structure. nih.gov These compounds can act as chain-breaking agents in lipid peroxidation and can chelate metal ions, thereby preventing the formation of highly reactive hydroxyl radicals. nih.gov However, the pro-oxidant or antioxidant activity of a given compound is complex and can depend on various factors, including its concentration and the specific cellular environment.
Interaction with Biological Macromolecules (e.g., Proteins, DNA)
Metabolically activated o-phenetidine can covalently bind to essential biological macromolecules, such as proteins and deoxyribonucleic acid (DNA). This interaction is a critical mechanism underlying its toxicity and potential carcinogenicity. The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key event in the initiation of carcinogenesis.
The metabolic pathway of many aromatic amines involves N-hydroxylation, a process mediated by cytochrome P450 enzymes, to form N-hydroxyarylamines. nih.govacs.org These metabolites can be further activated to electrophilic species that readily react with nucleophilic sites on DNA and proteins. canada.ca For example, N-hydroxy-p-phenetidine is considered a key metabolite in the toxicity of the related compound phenacetin. researchgate.net
The formation of DNA adducts by aromatic amines has been extensively studied. For instance, o-anisidine, a structurally similar compound, has been shown to form DNA adducts in rats. chemicalbook.innih.gov These adducts can lead to mutations if not repaired by the cell's DNA repair machinery, potentially initiating the process of tumor development. nih.gov The specific types of adducts formed and their persistence in tissues can influence the carcinogenic potency and target organ specificity of these compounds. nih.gov
Comparative Toxicological Analysis with Related Aromatic Amines and Phenetidine Derivatives
Structure-Activity Relationships in Toxicity
The toxicity of aromatic amines is significantly influenced by their chemical structure. canada.ca Factors such as the type, number, and position of substituents on the aromatic ring can alter the metabolic activation and detoxification pathways, thereby affecting the compound's toxic potential. canada.canih.gov
For phenetidine derivatives, the position of the ethoxy group (ortho, meta, or para) can impact their biological activity. researchgate.netgoogle.com For example, p-phenetidine is a metabolite of the drug phenacetin and has been associated with renal toxicity. The presence and nature of other substituents on the ring further modify the toxicological profile. For instance, the introduction of a nitro group can significantly alter the compound's properties. cir-safety.org
Quantitative structure-activity relationship (QSAR) studies have been employed to model the toxicity of various classes of chemicals, including substituted phenols and phenothiazine (B1677639) derivatives. nih.govresearchgate.net These studies attempt to correlate physical-chemical properties, such as lipophilicity and electronic parameters, with biological activity. nih.gov For some phenolic compounds, increasing lipophilicity has been related to increased toxicity. nih.gov Such models can be valuable tools for predicting the toxicity of untested chemicals and for understanding the mechanisms of action. uc.ptmdpi.com
In the broader class of aromatic amines, structural features play a critical role in determining carcinogenic potential and target organ specificity. For example, o-anisidine and o-toluidine (B26562), which are structurally related to o-phenetidine, are considered carcinogenic, with the urinary bladder and spleen being common target organs in animal studies. nih.govser.nl
Methemoglobinemia Induction Mechanisms
A characteristic toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe2+) to the ferric state (Fe3+). nih.gov This change renders hemoglobin unable to bind and transport oxygen, leading to cyanosis and other symptoms of oxygen deprivation. nih.govaoemj.org
The mechanism of methemoglobin induction by aromatic amines typically involves their metabolic N-hydroxylation to form N-hydroxyarylamines. annualreviews.org These metabolites can then participate in a redox cycle with oxyhemoglobin. In this cycle, the N-hydroxyarylamine is oxidized to a nitroso-aromatic compound, while oxyhemoglobin is converted to methemoglobin. nih.gov The nitroso-aromatic can be subsequently reduced back to the N-hydroxyarylamine by cellular reductases, such as NADPH-methemoglobin reductase, allowing the cycle to continue and amplify the formation of methemoglobin. nih.govnih.gov
The susceptibility to methemoglobinemia induced by aromatic amines can vary significantly between species. annualreviews.org The body has endogenous mechanisms to reduce methemoglobin back to functional hemoglobin, primarily involving NADH-cytochrome b5 reductase. nih.gov
Comparative studies with related compounds like aniline and nitrobenzene (B124822) highlight this common toxicological pathway. nih.govaoemj.org Aniline is a well-known inducer of methemoglobinemia, and its toxicity is attributed to its metabolic conversion to phenylhydroxylamine. aoemj.organnualreviews.org The ability of a particular aromatic amine to induce methemoglobinemia is related to the stability and reactivity of its N-hydroxylated metabolite. nih.govannualreviews.org
Table of Research Findings on this compound and Related Compounds
| Compound | Finding | Reference |
| o-Phenetidine | A structural analogue, o-anisidine, is considered genotoxic and carcinogenic, with the urinary bladder and spleen being target organs in animal studies. | nih.govser.nl |
| o-Phenetidine | A negative result was yielded in a well-validated test system for skin sensitization, unlike some structurally similar compounds like o-aminophenol and aniline. | ser.nl |
| Aniline | Induces methemoglobinemia through its metabolite, phenylhydroxylamine. | aoemj.organnualreviews.org |
| Aniline | Carcinogenic in the spleen of rats at high doses that also cause significant hematotoxicity and splenotoxicity secondary to methemoglobinemia. | tandfonline.com |
| p-Phenetidine | A metabolite of phenacetin associated with renal toxicity. | |
| p-Phenetidine | A recognized possible mutagen. | unimi.it |
| Aromatic Amines | Metabolic N-hydroxylation is a key step in their activation to toxic and carcinogenic metabolites. | nih.govacs.org |
| Aromatic Amines | Can form DNA adducts, which are critical lesions in chemical carcinogenesis. | canada.canih.gov |
| Aromatic Amines | The position and type of substituents on the aromatic ring influence their toxicological properties. | canada.ca |
Environmental Fate and Ecotoxicological Implications of O Phenetidine Hydrochloride
Environmental Degradation Pathways
Aerobic and Anaerobic Biodegradation Studies
Limited direct data exists for the biodegradation of o-phenetidine (B74808) hydrochloride. However, studies on structurally similar aromatic amines provide insights into its likely behavior. For instance, p-phenetidine (B124905) has been shown to be biodegradable under certain aerobic conditions. core.ac.ukresearchgate.net Research on o-anisidine (B45086), a close structural analogue, indicates that it is subject to rapid biodegradation under aerobic conditions, particularly at low concentrations. nih.gov This suggests that o-phenetidine is also likely to be biodegradable in the presence of oxygen by acclimated microorganisms.
Photodegradation and Hydrolysis in Aquatic Environments
Photodegradation, the breakdown of compounds by light, is a potential environmental fate pathway for o-phenetidine. Aromatic amines can undergo direct photolysis in aqueous solutions. canada.cacanada.ca The related compound p-phenetidine is known to turn dark red upon exposure to light and air, indicating some form of degradation. ilo.org In the atmosphere, the analogue o-anisidine is expected to be degraded by reacting with hydroxyl radicals, with an estimated half-life of about 6 hours. nih.gov While this indicates a potential for atmospheric degradation, specific data on the photodegradation rates and byproducts of o-phenetidine in aquatic environments are not well-documented.
Hydrolysis, the reaction with water, is another possible degradation pathway. However, specific studies on the hydrolysis of o-phenetidine under typical environmental pH conditions have not been extensively reported. isciii.es
Bioaccumulation and Bioconcentration Potential
Bioaccumulation, the buildup of a chemical in an organism from all sources (water, food, etc.), and bioconcentration, the uptake from water alone, are important considerations for assessing long-term environmental risk.
Available data for compounds structurally similar to o-phenetidine suggest a low potential for bioaccumulation. For example, o-anisidine is reported to have little potential to bioaccumulate in aquatic organisms. nih.gov Furthermore, phenacetin (B1679774), a compound metabolically related to p-phenetidine, has an estimated bioconcentration factor (BCF) of less than 100, indicating that it is not expected to significantly bioaccumulate. chemdad.com The low octanol-water partition coefficient (log Kow) of related aromatic amines also supports a low potential for bioaccumulation. canada.ca
Table 1: Bioaccumulation Data for Related Compounds
| Compound | Parameter | Value | Source |
| o-Anisidine | Bioaccumulation Potential | Low | nih.gov |
| Phenacetin | Estimated BCF | < 100 | chemdad.com |
Ecotoxicity in Aquatic and Terrestrial Organisms
The ecotoxicity of o-phenetidine hydrochloride is a measure of its potential to harm aquatic and terrestrial life. As specific data for this compound is scarce, information from its free base, o-phenetidine, and related aromatic amines is often used for assessment.
Toxicity to Aquatic Invertebrates (e.g., Daphnia)
Aquatic invertebrates, such as Daphnia magna, are standard organisms for ecotoxicity testing. While direct toxicity data for o-phenetidine on Daphnia is limited, studies on the closely related compound o-phenylenediamine (B120857) show a 48-hour median effective concentration (EC50) of 1.4 mg/L. safecollegessds.com The EC50 is the concentration at which 50% of the test population shows an adverse effect, in this case, immobilization. Another related compound, phenetole, has a reported 48-hour EC50 for Daphnia magna of 117.03 mg/L, with a predicted lethal concentration (LC50) of 2.7 mg/L. europa.eu
Table 2: Acute Toxicity of Related Compounds to Aquatic Invertebrates
| Compound | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Source |
| o-Phenylenediamine | Daphnia magna | EC50 | 1.4 | 48 hours | safecollegessds.com |
| Phenetole | Daphnia magna | EC50 | 117.03 | 48 hours | europa.eu |
| Phenetole | Daphnia magna | Predicted LC50 | 2.7 | 48 hours | europa.eu |
Toxicity to Algae and Fish Species
Data on the toxicity of o-phenetidine to algae and fish are also primarily based on related compounds. For the green algae Pseudokirchneriella subcapitata, o-phenylenediamine has a 96-hour EC50 of 0.16 mg/L, indicating high toxicity to this primary producer. safecollegessds.com
In terms of fish toxicity, o-phenylenediamine has a 96-hour median lethal concentration (LC50) of 44 mg/L for the fathead minnow (Pimephales promelas). epa.gov The LC50 is the concentration that is lethal to 50% of the test fish population over a specified time.
Table 3: Ecotoxicity of o-Phenylenediamine to Algae and Fish
| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Source |
| Pseudokirchneriella subcapitata (Algae) | EC50 | 0.16 | 96 hours | safecollegessds.com |
| Pimephales promelas (Fish) | LC50 | 44 | 96 hours | epa.gov |
Impact on Soil Microorganisms and Plant Growth
Direct research on the specific impacts of this compound on soil microbial communities and plant growth is limited. However, the effects can be inferred from studies on related aromatic amines and other soil treatments. Aromatic amines can be utilized by some microorganisms as a source of carbon and nitrogen, suggesting that the introduction of this compound into the soil could alter the composition and activity of the native microbial population. researchgate.net
Studies on soil disinfectants, in general, show that chemical applications can significantly restrain the activity of crucial soil enzymes like urease and sucrase. nih.gov While these disinfectants may not change the dominant types of bacteria and fungi, they can alter the relative abundance, diversity, and interspecific relationships within the soil microbiome. nih.gov For instance, the application of certain chemicals has been shown to affect the abundance of fungal genera such as Fusarium and Penicillium, which are correlated with changes in soil chemical properties like total nitrogen and carbon. nih.gov
Regarding plant growth, chemicals introduced into the soil can have direct phytotoxic effects. Studies on other phenolic compounds have demonstrated dose-dependent inhibition of root development, leaf formation, and reduction in photosynthetic pigments like chlorophyll. mdpi.com The presence of a chemical stressor in the soil can lead to increased production of reactive oxygen species (ROS) in plants, although some plant-growth-promoting rhizobacteria have been shown to mitigate these effects. frontiersin.orgresearchgate.net Given that this compound is an aromatic amine, its potential for phytotoxicity exists, likely affecting seed germination and seedling development, but specific studies are required for confirmation.
Environmental Monitoring and Risk Assessment Methodologies
Analytical Methods for Environmental Detection and Quantification
The detection and quantification of this compound in environmental matrices like soil and water are crucial for monitoring its presence and assessing risk. While specific methods exclusively for the hydrochloride salt are not extensively detailed, numerous analytical techniques are available for the parent compound, o-phenetidine, and related aromatic amines like o-phenylenediamine. These methods can be adapted for this compound, which would dissociate to o-phenetidine in solution.
Commonly employed methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). labxing.comcanada.ca Gas Chromatography, often coupled with a Mass Spectrometry (GC/MS) detector, is a robust technique for separating and identifying semivolatile organic compounds from environmental extracts. eurofins.comepa.gov For instance, EPA Method 8270D is a standardized procedure for analyzing such compounds in solid waste, soil, and water. epa.gov Another approach involves derivatization of the target analyte to enhance its detectability. For example, a method for analyzing alpha-dicarbonyl compounds uses o-phenylenediamine as a derivatizing agent, with subsequent analysis by Gas Chromatography with a Nitrogen-Phosphorous Detector (GC/NPD). nih.gov This highlights the utility of GC-based systems for compounds with similar functional groups.
Spectrophotometric and spectroscopic methods also offer sensitive detection. A colorimetric method for determining o-phenylenediamine in water samples is based on the formation of silver nanoparticles, which can be quantified using a UV-visible spectrophotometer. labxing.comiarc.fr Surface-Enhanced Raman Spectroscopy (SERS) has also been developed for o-phenylenediamine, achieving very low detection limits by analyzing a reaction product, benzotriazole. iarc.frresearchgate.net These techniques demonstrate the potential for developing rapid and sensitive optical methods for o-phenetidine as well.
The table below summarizes various analytical methods applicable to o-phenetidine or its close structural analogs.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| High-Performance Liquid Chromatography (HPLC) | o-Phenylenediamine | Water | Not Specified | labxing.com |
| Colorimetric Method (Silver Nanoparticles) | o-Phenylenediamine | Water | 1.61 x 10⁻⁷ mol L⁻¹ | labxing.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | o-Phenylenediamine | Water | 30 nmol L⁻¹ | iarc.frresearchgate.net |
| Gas Chromatography/Nitrogen-Phosphorous Detection (GC/NPD) | Diacetyl (via o-phenylenediamine derivatization) | Air (Sorbent Tube) | 5–10 ng/sample | nih.gov |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Semivolatile Organic Compounds | Soil, Water | Method-dependent | epa.gov |
Modeling Environmental Distribution and Exposure Pathways
Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.net These models use the chemical's physical and chemical properties to estimate its distribution among environmental compartments like air, water, soil, and sediment. researchgate.netcanada.ca For this compound, the salt form is readily soluble in water and will dissociate, releasing the o-phenetidine molecule. nih.gov
The environmental behavior of o-phenetidine is governed by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (log Kₒw). nih.gov Aromatic amines as a class are generally water-soluble and tend to bind to dissolved organic matter and sediment over time, making water and soil the primary compartments of concern. canada.ca The Henry's Law constant for the related o-phenylenediamine is low, indicating it is essentially nonvolatile from water and moist soil. nih.gov Given the structural similarity, o-phenetidine is also expected to have low volatility. sigmaaldrich.com
Fugacity models can predict the percentage of a chemical that will partition into each environmental compartment. wa.gov Based on the properties of similar aromatic amines, o-phenetidine released to the environment is expected to primarily partition to water and soil. canada.ca While it may undergo rapid primary degradation through oxidation and photolysis, the resulting products may form more persistent compounds.
The primary exposure pathway begins with the release of the chemical from industrial uses, such as in the manufacturing of dyes or other chemicals. iarc.frnih.gov Accidental spills or discharge in wastewater can introduce it into aquatic systems. From the water, it can partition to sediment or be transported. If applied or deposited on land, it will likely remain in the soil, where it can be taken up by organisms or potentially leach into groundwater, although its tendency to bind to soil particles may limit mobility. iarc.fr The conceptual model for exposure involves its release, partitioning into water and soil, and subsequent contact with aquatic and terrestrial organisms. ustires.org
Q & A
Q. What are the standard synthetic routes for o-Phenetidine Hydrochloride, and how are they validated?
The synthesis of o-Phenetidine Hydrochloride typically involves catalytic reduction of o-nitrophenetole or direct etherification of o-aminophenol with ethyl chloride. Validation of these routes is guided by industry standards such as HG/T 4713-2014 , which specifies purity thresholds (≥98%) and mandates characterization via HPLC and melting-point analysis. Researchers should cross-reference synthetic intermediates with spectroscopic data (e.g., NMR, IR) to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure by analyzing aromatic proton environments (δ 6.8–7.2 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃) .
- Melting-Point Analysis : Validates crystallinity (expected range: 215–220°C) .
Q. What safety protocols should be followed when handling o-Phenetidine Hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
Optimization strategies include:
- Catalyst Screening : Test palladium-on-carbon (Pd/C) or Raney nickel for selective reduction of nitro groups .
- Solvent Selection : Use ethanol/water mixtures to enhance solubility and reduce byproduct formation.
- pH Control : Maintain acidic conditions (pH 4–5) during hydrochlorination to prevent oxidation .
Q. What methodologies are employed to study the stability and degradation pathways of o-Phenetidine Hydrochloride under various environmental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) to simulate accelerated aging. Monitor degradation via LC-MS to identify products like o-aminophenol (m/z 109) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Q. How can potential impurities in o-Phenetidine Hydrochloride be identified and quantified using advanced chromatographic techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
